molecular formula C8H4BrFN2O2 B2458744 1-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid CAS No. 1783983-64-1

1-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B2458744
CAS No.: 1783983-64-1
M. Wt: 259.034
InChI Key: GHGYIIVIBIJVEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by the presence of bromine and fluorine atoms attached to the imidazo[1,5-a]pyridine core, which is further functionalized with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical research applications.

Preparation Methods

The synthesis of 1-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazo[1,5-a]pyridine core: This can be achieved through cyclization reactions involving appropriate pyridine and imidazole derivatives.

    Introduction of bromine and fluorine atoms: Halogenation reactions are employed to introduce bromine and fluorine atoms at specific positions on the imidazo[1,5-a]pyridine core.

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.

Chemical Reactions Analysis

1-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized imidazo[1,5-a]pyridine derivatives, while coupling reactions can produce biaryl compounds and other complex structures.

Scientific Research Applications

1-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids to exert its effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

1-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2O2/c9-6-5-4(10)2-1-3-12(5)7(11-6)8(13)14/h1-3H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGYIIVIBIJVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(N=C2C(=O)O)Br)C(=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.